Glycosylated Contulakin-G Demonstrates 10-Fold Higher Potency Than Non-Glycosylated Analog in Mouse CNS Administration
In a direct head-to-head comparison, glycosylated Contulakin-G was found to be active at 10-fold lower doses than its non-glycosylated Thr10 analog when administered intracerebroventricularly into mice, assessing motor control-associated dysfunction as a behavioral readout [1]. This quantification directly demonstrates that the O-linked disaccharide (β-D-Gal-(1→3)-α-D-GalNAc) attached to Thr10 is a critical determinant of in vivo efficacy and cannot be omitted in procurement without losing therapeutic potency.
| Evidence Dimension | Effective dose for inducing motor control-associated dysfunction following intracerebroventricular administration |
|---|---|
| Target Compound Data | Active at 10-fold lower doses |
| Comparator Or Baseline | Non-glycosylated Thr10 Contulakin-G analog |
| Quantified Difference | Glycosylated Contulakin-G requires 1/10th the dose for equivalent activity |
| Conditions | Intracerebroventricular administration in mice; motor control-associated dysfunction assessed |
Why This Matters
Procurement of glycosylated Contulakin-G is essential for achieving high in vivo potency; non-glycosylated analogs require substantially higher doses, increasing cost and potential off-target exposure.
- [1] Craig, A. G., Norberg, T., Griffin, D., Hoeger, C., Akhtar, M., Schmidt, K., ... & Olivera, B. M. (1999). Contulakin-G, an O-glycosylated invertebrate neurotensin. Journal of Biological Chemistry, 274(20), 13752-13759. View Source
